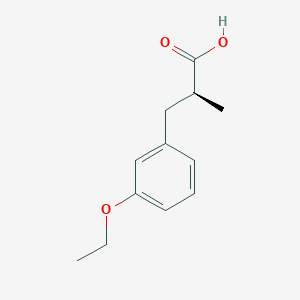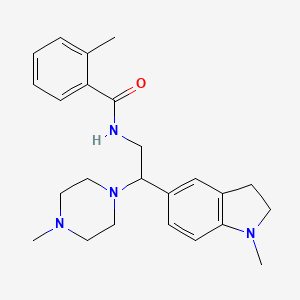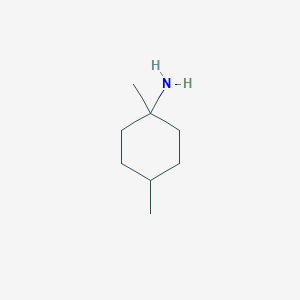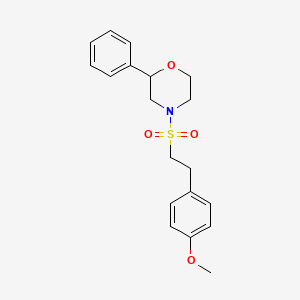
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation caused by conditions such as osteoarthritis and rheumatoid arthritis.
科学研究应用
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etodolac has also been investigated for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been studied for its effects on bone metabolism and its potential use in the treatment of osteoporosis.
作用机制
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Etodolac has also been shown to have effects on bone metabolism, including increasing bone density and reducing bone resorption.
实验室实验的优点和局限性
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of COX-2 in various physiological processes. However, this compound also has limitations. It has been shown to have side effects, including gastrointestinal problems and liver toxicity, which can limit its use in certain experiments. Additionally, this compound's selectivity for COX-2 may limit its usefulness in experiments where the effects of other COX enzymes are of interest.
未来方向
There are several future directions for research involving (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and treatment regimens for this compound in cancer patients. Additionally, research is needed to further investigate the effects of this compound on bone metabolism and its potential use in the treatment of osteoporosis. Finally, there is a need for continued research into the potential side effects of this compound and ways to mitigate these effects.
合成方法
Etodolac can be synthesized through a process called Friedel-Crafts acylation. This involves the reaction between 3-ethoxybenzoyl chloride and 2-methylpropanoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid.
属性
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHNVSYSLFAJR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)




![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)